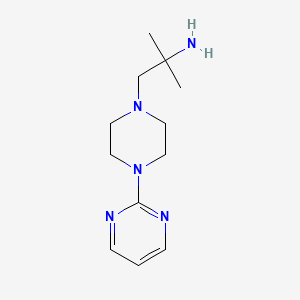
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- is a chemical compound with the molecular formula C12H21N5 and a molecular weight of 235.33 g/mol. This compound is characterized by the presence of a piperazine ring, an ethanamine group, and a pyrimidinyl substituent. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- typically involves the reaction of piperazine with an appropriate pyrimidine derivative under controlled conditions. One common method involves the alkylation of piperazine with a pyrimidinyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-Piperazineethanamine: A simpler analog without the pyrimidinyl substituent.
4-Methyl-1-piperazineethanamine: Contains a methyl group instead of the pyrimidinyl group.
N,N-Dimethyl-1-piperazineethanamine: Features dimethyl substitution on the ethanamine group
Uniqueness
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
生物活性
1-Piperazineethanamine, a,a-dimethyl-4-(2-pyrimidinyl)-, also known as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-amine, is a synthetic compound that has attracted attention for its potential biological activities. This article provides an in-depth overview of its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyrimidine moiety, contributing to its unique chemical behavior. Its molecular formula is C10H17N5 with a molecular weight of approximately 197.27 g/mol. The presence of the pyrimidine ring allows for specific interactions with biological targets, enhancing its pharmacological potential.
Target Receptors
1-Piperazineethanamine primarily interacts with the α2-adrenergic receptor and exhibits properties as both an antagonist and a partial agonist for the 5-HT1A receptor . The binding affinities (Ki values) for these receptors are as follows:
| Receptor | Ki Value (nM) |
|---|---|
| α2-adrenergic receptor | 7.3 - 40 |
| 5-HT1A receptor | 414 |
These interactions suggest that the compound may modulate neurotransmitter release and neuronal firing rates, influencing mood and cognitive functions.
Biochemical Pathways
The compound's action on the α2-adrenergic and 5-HT1A receptors indicates its potential role in regulating the noradrenergic and serotonergic neurotransmission pathways . This modulation can have implications for treating mood disorders and anxiety-related conditions.
Biological Activity
Research has demonstrated various biological activities associated with 1-Piperazineethanamine:
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against certain bacterial strains.
- Antiviral Activity : Investigations into its antiviral capabilities are ongoing, particularly concerning its ability to inhibit viral replication.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neuropharmacological Studies : A study assessed the impact of 1-Piperazineethanamine on mood regulation in animal models. Results indicated that administration led to significant changes in behavior associated with anxiety and depression, highlighting its potential as an antidepressant agent.
- Cancer Research : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various cancer cell lines, including hepatocellular carcinoma (HCC). The mechanism appears to involve interference with NF-κB signaling pathways, crucial for cancer cell survival.
- Drug Development : Ongoing research is focused on optimizing this compound as a pharmaceutical intermediate to develop new therapeutic agents targeting neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Piperazineethanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-Piperazineethanamine, 4-(2-pyridinyl)- | Pyridine instead of pyrimidine | Different receptor affinity profiles |
| 1-Piperazineethanamine, 4-(2-pyrazinyl)- | Pyrazine ring | Variations in biological activity |
| 1-Piperazineethanamine, 4-(2-pyridazinyl)- | Pyridazine ring | Distinct pharmacokinetic properties |
特性
分子式 |
C12H21N5 |
|---|---|
分子量 |
235.33 g/mol |
IUPAC名 |
2-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine |
InChI |
InChI=1S/C12H21N5/c1-12(2,13)10-16-6-8-17(9-7-16)11-14-4-3-5-15-11/h3-5H,6-10,13H2,1-2H3 |
InChIキー |
WMWALLXBQOYCII-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1CCN(CC1)C2=NC=CC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















